N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQOLFEICIPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide exhibits a wide range of biological activities due to its structural components. The thiazole moiety is known for interacting with multiple biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including prostate (PC3), lung (A549), and breast cancer (MCF-7) cells, with IC50 values ranging from 0.11 to 10.6 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action likely involves targeting bacterial cell division processes.
| Bacteria | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 8 | 9 |
| B. subtilis | 8 | 8 |
| S. epidermidis | 8 | 7 |
Potassium Channel Activation
This compound has been shown to activate calcium-activated potassium channels (KCa2 and KCa3.1), which play crucial roles in regulating cellular excitability and signaling pathways . This activation can enhance endothelium-derived hyperpolarizing factor responses, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases.
Cholinesterase Inhibition
Recent studies suggest that thiazole derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The inhibition of BChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Starting Materials
The synthesis begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride as key starting materials.
Mechanism of Action
The exact mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s nitro group distinguishes it from structurally related benzamide derivatives. Key comparisons include:
- Methoxy (OCH₃): Increases lipophilicity, which may affect membrane permeability . Cyano (CN): Polar group that influences solubility and hydrogen-bonding interactions .
Pharmacological Activity
- Anticancer Potential: Naphthothiazole derivatives in exhibited anti-prostate cancer activity (IC₅₀ < 10 µM) and low toxicity (LD₅₀ ~250 mg/kg), comparable to Bicalutamide. The nitro group in the target compound may enhance cytotoxicity via redox cycling or DNA intercalation.
- Enzyme Inhibition : The 2,4-difluorobenzamide derivative in inhibits PFOR, a key enzyme in anaerobic metabolism. The nitro group in the target compound could similarly target enzymes like nitroreductases.
Spectral Data Comparison
- IR Spectroscopy: Nitro group: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂) and ~1340 cm⁻¹ (symmetric NO₂) . Methoxy group: C–O stretch at ~1250 cm⁻¹ .
- ¹H-NMR :
- Nitrobenzamide: Deshielded aromatic protons (δ 8.0–8.5) due to electron-withdrawing effects.
- Methoxybenzamide: Sharp singlet for OCH₃ at δ ~3.8 .
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in the scientific community for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Overview of this compound
The compound features a naphtho[1,2-d]thiazole moiety linked to a 3-nitrobenzamide group. This structural configuration is significant as it influences both its chemical reactivity and biological activity. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial and fungal strains. The compound has been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study: Induction of Apoptosis in HeLa Cells
In a laboratory study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers:
- Caspase-3 Activation : Increased levels were observed at concentrations above 10 µM.
- Cell Viability Reduction : A significant decrease in viability was recorded at concentrations over 20 µM.
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
The mechanism of action of this compound involves multiple biochemical pathways:
- Potassium Channel Activation : The compound activates KCa2 and KCa3.1 potassium channels, which are crucial for regulating calcium signaling and membrane potential in cells .
- Inhibition of Enzymatic Activity : It has been noted to inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases like Alzheimer's .
- Modulation of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
